Quinolin-8-yl 2-methylbenzoate Quinolin-8-yl 2-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10957540
InChI: InChI=1S/C17H13NO2/c1-12-6-2-3-9-14(12)17(19)20-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3
SMILES: CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol

Quinolin-8-yl 2-methylbenzoate

CAS No.:

Cat. No.: VC10957540

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Quinolin-8-yl 2-methylbenzoate -

Specification

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
IUPAC Name quinolin-8-yl 2-methylbenzoate
Standard InChI InChI=1S/C17H13NO2/c1-12-6-2-3-9-14(12)17(19)20-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3
Standard InChI Key GEEKIHPDSZXCMY-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3
Canonical SMILES CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3

Introduction

Structural and Molecular Characteristics

Quinolin-8-yl 2-methylbenzoate consists of a bicyclic quinoline core fused to a 2-methylbenzoate ester (Figure 1). The quinoline moiety comprises a benzene ring annulated to a pyridine ring, with the ester group (-O-CO-C₆H₄-CH₃) attached at the 8-position. The molecular formula is C₁₈H₁₅NO₂, yielding a molecular weight of 277.3 g/mol. The methyl group at the benzoate’s 2-position introduces steric hindrance, influencing the compound’s reactivity and intermolecular interactions.

Table 1: Molecular Properties of Quinolin-8-yl 2-Methylbenzoate

PropertyValue
Molecular FormulaC₁₈H₁₅NO₂
Molecular Weight277.3 g/mol
Density*~1.4–1.5 g/cm³
Boiling Point*~600–650°C
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

*Estimated from structurally analogous compounds .

Synthesis and Optimization

The synthesis of quinolin-8-yl 2-methylbenzoate typically involves palladium-catalyzed cross-coupling or direct esterification. A representative method, adapted from related quinoline derivatives, employs 8-hydroxyquinoline and 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, palladium acetate-mediated coupling of 8-methylquinoline with iodinated benzoate esters has been reported for analogous compounds, achieving yields of 50–80% .

Key Reaction Conditions:

  • Catalyst: Palladium acetate (0.01 mmol per 0.1 mmol substrate) .

  • Solvent: Hexafluoroisopropanol/acetic acid (3:7 v/v) at 130°C .

  • Workup: Purification via column chromatography (petroleum ether/ethyl acetate = 8:1) .

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilic acyl substitution, while protic solvents favor esterification.

Physicochemical Properties and Stability

Quinolin-8-yl 2-methylbenzoate exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic rings. It is stable under ambient conditions but susceptible to hydrolysis in acidic or alkaline environments. Ester bond cleavage, observed in synthetic cannabinoid analogs , proceeds via enzymatic (carboxylesterases) or nonenzymatic pathways. The compound’s flash point is estimated at ~300–350°C, consistent with related quinoline esters .

ParameterGuidance
Personal ProtectionGloves, goggles, fume hood use
First Aid (Skin Contact)Wash with soap/water; seek medical advice
StorageCool, dry, light-protected environment

Analytical Characterization

Modern techniques confirm the compound’s identity and purity:

  • NMR: ¹H NMR signals at δ 8.9–7.2 ppm (aromatic protons), δ 2.6 ppm (methyl groups).

  • IR: Ester carbonyl stretch at ~1700 cm⁻¹.

  • LC-HRMS: [M+H]⁺ peak at m/z 278.1181 (calculated for C₁₈H₁₅NO₂⁺) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator